molecular formula C23H15N3O3S B5984920 N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide

N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide

Cat. No.: B5984920
M. Wt: 413.4 g/mol
InChI Key: JFOSXCKWYZFLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide, commonly known as NBPF, is a highly potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is a potential therapeutic target for the treatment of type 2 diabetes and obesity.

Mechanism of Action

NBPF inhibits N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide by binding to the active site of the enzyme and forming a covalent bond with the cysteine residue. This prevents this compound from dephosphorylating insulin receptor substrate-1 (IRS-1), which is a key mediator of insulin signaling. As a result, insulin signaling is enhanced, leading to increased glucose uptake and improved metabolic homeostasis.
Biochemical and Physiological Effects:
NBPF has been shown to have several biochemical and physiological effects, including:
- Inhibition of this compound activity
- Increased insulin signaling and glucose uptake
- Improved glucose tolerance and insulin sensitivity
- Reduced body weight and improved lipid metabolism

Advantages and Limitations for Lab Experiments

One of the major advantages of NBPF is its high selectivity for N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide, which minimizes off-target effects. However, NBPF is also highly potent, which can make it difficult to work with in lab experiments. In addition, NBPF is not water-soluble, which can limit its use in certain assays.

Future Directions

There are several future directions for research on NBPF, including:
- Optimization of the synthesis method to improve yield and purity
- Development of water-soluble analogs for improved bioavailability
- Evaluation of the long-term safety and efficacy of NBPF in animal models and clinical trials
- Investigation of the potential therapeutic applications of NBPF in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome
- Study of the molecular mechanisms underlying the effects of NBPF on glucose and lipid metabolism
In conclusion, NBPF is a promising therapeutic agent for the treatment of type 2 diabetes and obesity. Its high selectivity for N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide and potent inhibitory activity make it a valuable tool for studying insulin signaling and glucose metabolism. Further research is needed to fully understand the potential of NBPF as a therapeutic agent and to develop more effective analogs for clinical use.

Synthesis Methods

NBPF can be synthesized through a multi-step process. The first step involves the synthesis of 2-aminobenzoxazole, which is then reacted with 1-naphthyl isocyanate to form 2-(1-naphthyl)-1,3-benzoxazol-5-ylamine. This compound is then reacted with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. Finally, the dithiocarbamate is reacted with 2-furoyl chloride to form NBPF.

Scientific Research Applications

NBPF has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In vitro studies have shown that NBPF inhibits N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide activity in a dose-dependent manner, leading to increased insulin signaling and glucose uptake in insulin-resistant cells. In vivo studies in animal models of type 2 diabetes and obesity have also shown that NBPF improves glucose tolerance and insulin sensitivity, reduces body weight, and improves lipid metabolism.

Properties

IUPAC Name

N-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3S/c27-21(20-9-4-12-28-20)26-23(30)24-15-10-11-19-18(13-15)25-22(29-19)17-8-3-6-14-5-1-2-7-16(14)17/h1-13H,(H2,24,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOSXCKWYZFLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC(=C4)NC(=S)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.